Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione
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Overview
Description
Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione: is a unique spirocyclic compound characterized by its distinctive structure, where two rings share a single selenium atom. This compound belongs to the broader class of spiro compounds, which are known for their rigidity and three-dimensional structure, making them valuable in various fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds, including Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione, typically involves cyclization reactions. One common method is the reaction of isatins or oxindoles with nitroalkenes or chalcones in the presence of catalysts like proline or thioproline . These reactions often require specific conditions such as controlled temperatures and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of spirocyclic compounds often involves scalable synthetic routes that can be optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides .
Scientific Research Applications
Chemistry
In chemistry, Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been studied for its antioxidant properties and potential therapeutic applications in treating diseases related to oxidative stress .
Industry
In the industrial sector, Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione involves its interaction with molecular targets through its selenium atom. This interaction can lead to the modulation of redox reactions and the inhibition of oxidative stress pathways. The compound’s three-dimensional structure allows it to fit into specific binding sites on target molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclopropane-1,1’-indoles]
- Spiro[azetidin-2-one]
- Spiro[indole-pyrrolidines]
Uniqueness
What sets Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione apart from other spiro compounds is its incorporation of selenium, which imparts unique redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
853934-40-4 |
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Molecular Formula |
C12H10O2Se2 |
Molecular Weight |
344.1 g/mol |
IUPAC Name |
spiro[1,3-benzodiselenole-2,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C12H10O2Se2/c13-10-6-3-7-11(14)12(10)15-8-4-1-2-5-9(8)16-12/h1-2,4-5H,3,6-7H2 |
InChI Key |
QZJNIWZFVVLYBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C(=O)C1)[Se]C3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
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